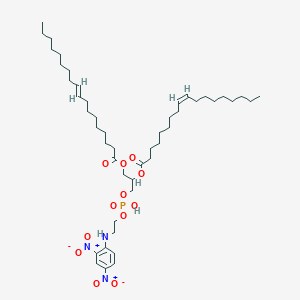
Dnp-dope
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-dope is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a dioleoylphosphatidylethanolamine backbone. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-dope typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol.
Formation of Dioleoylphosphatidylethanolamine: Dioleoylphosphatidylethanolamine is synthesized by the esterification of oleic acid with phosphatidylethanolamine.
Coupling Reaction: The final step involves the coupling of 2,4-dinitrophenol with dioleoylphosphatidylethanolamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-dope undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Applications De Recherche Scientifique
Metabolic Diseases and Neurodegeneration
DNP has been historically recognized for its role as a mitochondrial uncoupler, which enhances energy expenditure. Recent studies have repositioned DNP as a potential therapeutic agent for metabolic diseases and neurodegenerative disorders.
- Mechanism of Action : DNP increases mitochondrial respiration without ATP synthesis, leading to enhanced energy expenditure and reduced oxidative stress. This property has implications for conditions such as obesity, diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's .
- Clinical Research : The FDA has recently approved clinical trials for DNP, focusing on its safety and tolerability at low doses. These trials aim to assess its efficacy in treating conditions like Huntington's Disease, Multiple Sclerosis, and Traumatic Brain Injury .
Case Studies
Dynamic Nuclear Polarization (DNP-NMR)
In material sciences, DNP is utilized to enhance nuclear magnetic resonance (NMR) spectroscopy, significantly improving the sensitivity and resolution of experiments.
- Applications : DNP-NMR is employed to study a variety of materials including catalysts, polymers, and biological structures. It allows researchers to gain insights into molecular interactions that were previously difficult to observe due to low sensitivity in standard NMR techniques .
- Advantages : The use of DNP can enhance signal intensity by factors ranging from 10 to 200, thereby reducing experiment duration and improving data quality. This is particularly valuable in catalytic processes where understanding active sites is crucial .
Case Studies in Material Science
Mécanisme D'action
The mechanism of action of Dnp-dope involves its interaction with biological membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can interact with specific proteins or enzymes, modulating their activity and function . The molecular targets and pathways involved include membrane-bound receptors, ion channels, and signaling pathways related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
2,4-Dinitrophenol: An uncoupling agent used in biochemical studies of oxidative phosphorylation.
Dioleoylphosphatidylethanolamine: A phospholipid component of cell membranes.
Uniqueness
Dnp-dope is unique due to the presence of both the 2,4-dinitrophenyl group and the dioleoylphosphatidylethanolamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. The compound’s ability to integrate into cell membranes and interact with membrane proteins sets it apart from other similar compounds .
Propriétés
Numéro CAS |
129509-47-3 |
|---|---|
Formule moléculaire |
C47H80N3O12P |
Poids moléculaire |
910.1 g/mol |
Nom IUPAC |
[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |
Clé InChI |
CUKMNLCNDIKKGF-NADBREJJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















